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Compound of Interest

Compound Name: 2-Trifluoroacetylphenol

Cat. No.: B1224665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Trifluoroacetylphenol (also known as 2'-hydroxy-2,2,2-trifluoroacetophenone), a

molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability

of experimentally published spectra for this specific compound, this guide presents predicted

data based on the analysis of related compounds and established spectroscopic principles.

Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data are also provided, along with a generalized workflow

for spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Trifluoroacetylphenol.
These predictions are derived from typical chemical shifts and fragmentation patterns observed

for structurally similar compounds containing phenol, aromatic ketone, and trifluoromethyl

functional groups.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400
MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 - 12.0 s (broad) 1H Phenolic -OH

~7.8 - 8.0 dd 1H
Ar-H (ortho to -

C(O)CF₃)

~7.5 - 7.7 t 1H
Ar-H (para to -

C(O)CF₃)

~6.9 - 7.1 m 2H

Ar-H (meta to -

C(O)CF₃ and

ortho/para to -OH)

Note: The chemical shift of the phenolic proton is highly dependent on solvent and

concentration.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100
MHz)

Chemical Shift (δ, ppm)
Multiplicity (due to ¹⁹F
coupling)

Assignment

~180 - 185 q C=O

~160 - 165 s C-OH

~135 - 140 s Ar-C

~130 - 135 s Ar-CH

~120 - 125 q -CF₃

~118 - 122 s Ar-CH

~115 - 120 s Ar-C (ipso to -C(O)CF₃)

~110 - 115 s Ar-CH

Note: The trifluoromethyl group will cause quartets (q) for the carbonyl carbon and the CF₃

carbon itself due to ¹J(C,F) and ²J(C,F) coupling.
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Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium Aromatic C-H stretch

~1700 Strong C=O stretch (ketone)

1600, 1580, 1450 Medium-Strong Aromatic C=C stretches

1300 - 1100 Strong C-F stretches

~1250 Strong C-O stretch (phenol)

Table 4: Predicted Mass Spectrometry (MS) Data
(Electron Ionization - EI)

m/z Relative Intensity Possible Fragment

190 Moderate [M]⁺ (Molecular Ion)

171 Low [M - F]⁺

162 Moderate [M - CO]⁺

121 High [M - CF₃]⁺

93 Moderate [C₆H₅O]⁺

69 High [CF₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be acquired on a 400 MHz spectrometer.
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Sample Preparation: Approximately 5-10 mg of 2-Trifluoroacetylphenol is dissolved in ~0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key

parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an

acquisition time of 4 seconds. 16 scans are typically co-added.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained. Typical parameters

include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time

of 1 second. Several hundred to a few thousand scans may be required to achieve an

adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped

with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid 2-Trifluoroacetylphenol is placed directly

onto the ATR crystal.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 32

scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR

crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)
Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI)

source, often coupled with a gas chromatograph (GC-MS).

Sample Introduction: A dilute solution of 2-Trifluoroacetylphenol in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC column

separates the compound from any impurities before it enters the mass spectrometer.

Ionization: In the EI source, the sample is bombarded with electrons (typically at 70 eV),

causing ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Trifluoroacetylphenol.
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General workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b1224665#spectroscopic-data-of-2-
trifluoroacetylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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